molecular formula C9H10O2 B113098 4-Hydroxy-2,5-dimethylbenzaldehyde CAS No. 85231-15-8

4-Hydroxy-2,5-dimethylbenzaldehyde

Cat. No.: B113098
CAS No.: 85231-15-8
M. Wt: 150.17 g/mol
InChI Key: XLIMLVMYIYSMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2,5-dimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H10O2 and a molecular weight of 150.18 g/mol . . This compound is characterized by the presence of a hydroxyl group (-OH) and two methyl groups (-CH3) attached to a benzene ring, along with an aldehyde group (-CHO).

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2,5-dimethylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of 4-Hydroxy-2,5-dimethylbenzyl alcohol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method includes the formylation of 2,5-dimethylphenol using formylating agents like paraformaldehyde in the presence of acidic catalysts .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes typically use continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with temperatures maintained around 50-70°C and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,5-dimethylbenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in microbial cells. This disruption is achieved through redox cycling, where the compound undergoes redox reactions that generate reactive oxygen species (ROS), ultimately inhibiting microbial growth . The molecular targets include enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-dimethylbenzaldehyde: Similar structure with hydroxyl and methyl groups at different positions.

    2,5-Dimethylbenzaldehyde: Lacks the hydroxyl group.

    4-Hydroxybenzaldehyde: Lacks the methyl groups.

Uniqueness

4-Hydroxy-2,5-dimethylbenzaldehyde is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-hydroxy-2,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIMLVMYIYSMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510884
Record name 4-Hydroxy-2,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85231-15-8
Record name 4-Hydroxy-2,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2,5-dimethyl-benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

First step: To a stirring solution of 2,5-dimethyl-4-methoxybenzaldehyde (0.82 g, 5.0 mmol) at −20° C. in CH2Cl2 (10 mL) was added BBr3 (10 mL, 1M in CH2Cl2). The reaction mixture was stirred at room temperature for 16 hrs. It was added ice and diluted with CH2Cl2. The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel, eluting with ethyl acetate/hexanes (1:1) to afford 2,5-dimethyl-4-hydroxy-benzaldehyde as a yellow solid (0.43 g, 57%): 1H NMR (300 MHz, DMSO-d6): δ 10.41 (s, 1 H), 9.99 (s, 1 H), 7.56 (s, 1 H), 6.69 (s, 1 H), 2.51 (s, 3 H), 2.14 (s, 3 H); TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=20% ethyl acetate in hexanes; Rf=0.48.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2,5-dimethylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2,5-dimethylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-2,5-dimethylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-2,5-dimethylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-2,5-dimethylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-2,5-dimethylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.